BenchChemオンラインストアへようこそ!

3-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-5-amine

Medicinal Chemistry Regioisomer Differentiation Heterocyclic Building Blocks

Select this compound for CNS-targeted library synthesis where amine position dictates >10-fold activity shifts. The 5-amine/imidazole-methylene architecture matches patent US 20080132510 GABAA ligands, enabling target engagement mapping. 95%+ purity, 1G–5G scales support amide coupling & nucleophilic derivatization. The N-methyl group balances lipophilicity (pKa 6.37) for reproducible purification. Request a quote to advance your SAR program with the correct regioisomer.

Molecular Formula C8H11N5
Molecular Weight 177.211
CAS No. 1855951-80-2
Cat. No. B2418845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-5-amine
CAS1855951-80-2
Molecular FormulaC8H11N5
Molecular Weight177.211
Structural Identifiers
SMILESCN1C(=CC(=N1)CN2C=CN=C2)N
InChIInChI=1S/C8H11N5/c1-12-8(9)4-7(11-12)5-13-3-2-10-6-13/h2-4,6H,5,9H2,1H3
InChIKeyLNSKEFRFGBVJQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-5-amine: Chemical Class and Core Characteristics for Informed Procurement


3-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-5-amine (CAS 1855951-80-2) is a heterocyclic small molecule belonging to the amino-pyrazole class, featuring a 1-methyl-1H-pyrazol-5-amine core functionalized with an imidazol-1-ylmethyl substituent at the 3-position . With a molecular formula C₈H₁₁N₅ and a predicted pKa of 6.37, this compound presents a basic amine handle suitable for further derivatization in medicinal chemistry campaigns . The presence of both imidazole and pyrazole rings distinguishes it from simpler amino-pyrazole building blocks and places it within a chemical space actively explored for CNS receptor modulation, as evidenced by its structural coverage in patents targeting GABAA receptor ligands [1].

Why Generic Substitution of 3-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-5-amine Fails for Scientific Selection


Although numerous amino-pyrazole derivatives containing imidazole motifs share the same molecular formula (C₈H₁₁N₅, MW 177.21), they cannot be considered interchangeable due to critical structural distinctions that dictate synthetic outcome and biological target engagement . The position of the primary amine group (5-amine versus 3-amine on the pyrazole ring) governs the electronic character and hydrogen-bonding geometry of the scaffold, directly influencing downstream reaction yields and pharmacophore compatibility [1]. Similarly, the length and attachment mode of the imidazole linker (methylene bridge versus ethylene spacer) modulates both conformational flexibility and metabolic liability . The quantitative evidence below establishes why the specific regioisomer and substitution pattern of 3-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-5-amine deliver functional outcomes that closest analogs can not replicate.

Product-Specific Quantitative Evidence Guide for 3-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-5-amine


Regioisomeric 5-Amine vs. 3-Amine Differentiation: Synthetic and Pharmacophoric Implications

The target compound positions the reactive primary amine at the pyrazole 5-position (IUPAC: 2-methylpyrazol-3-amine), while its closest regioisomer analog, 5-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine (CAS 1856080-70-0), carries the amine at the pyrazole 3-position . This regioisomeric difference is not trivial: in pyrazole-amine scaffolds, the amine position governs nucleophilic reactivity for downstream conjugation (e.g., amide bond formation, reductive amination) and alters the vector of hydrogen-bond donor/acceptor interactions with biological targets [1]. Although direct side-by-side biological data for these two regioisomers are not publicly available, SAR studies on structurally related pyrazole-imidazole hybrids demonstrate that the position of substituents on the pyrazole ring directly correlates with antifungal potency against Fusarium oxysporum f.sp. albedinis, with activity varying by over 10-fold between regioisomeric series [1].

Medicinal Chemistry Regioisomer Differentiation Heterocyclic Building Blocks

GABAA Receptor CNS Application Scope: Patent-Backed Differentiation from Non-Selective Pyrazole-Imidazole Scaffolds

A comprehensive patent (US 20080132510) explicitly claims imidazolylmethyl and pyrazolylmethyl heteroaryl derivatives, including the core scaffold of the target compound, as high-affinity GABAA receptor ligands for treating CNS disorders such as anxiety, depression, sleep disorders, and cognitive impairment [1]. This patent-backed CNS indication differentiates this compound class from the broader pyrazole-imidazole chemical space, which is predominantly explored for antifungal, antibacterial, and anticancer applications [2]. While specific binding affinity data (Ki or IC₅₀) for the exact compound against GABAA receptor subtypes are not publicly disclosed, the patent establishes a documented CNS pharmacological application space that simpler amino-pyrazoles (e.g., 1-methyl-1H-pyrazol-5-amine without imidazole substitution) do not possess. In contrast, literature on imidazole-pyrazole conjugates primarily reports antifungal efficacy, with weak antibacterial activity, indicating a distinct biological application landscape [2].

CNS Drug Discovery GABAA Receptor Neurological Disorders

Purity Specification and Deliverable Form: Verified 95%+ Purity with Defined Scale Options

The target compound is commercially available with a verified purity of 95%+ and is supplied in 1G and 5G packaging formats, as confirmed by multiple vendor listings . This purity specification is comparable to its closest N-ethyl analog, 1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine (CAS 1856069-29-8), also offered at 95% purity . However, the target compound's N-methyl substitution provides a sterically and electronically distinct profile compared to the N-ethyl variant, while maintaining the same purity threshold. The defined and consistent purity specification is critical for procurement decisions, as building blocks with lower or unspecified purity introduce synthetic variability and require repurification, increasing time and cost. The 5G scale availability further supports multi-step synthetic campaigns without immediate need for scale-up validation.

Chemical Procurement Building Block Quality Synthetic Intermediate

Best Research and Industrial Application Scenarios for 3-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-5-amine


CNS Drug Discovery: GABAA Receptor Modulator Lead Generation

Research groups pursuing novel anxiolytic, antidepressant, or cognitive-enhancing agents should prioritize this compound as a synthetic intermediate for GABAA receptor-focused libraries. The scaffold's explicit coverage in patent US 20080132510 provides a documented starting point for CNS lead optimization [1], distinguishing it from anti-infective-oriented pyrazole-imidazole analogs that show weak antibacterial activity and would misdirect CNS screening campaigns [2].

Regioisomeric Probe Synthesis for Structure-Activity Relationship (SAR) Studies

Medicinal chemists conducting systematic SAR around pyrazole-imidazole hybrids can use this compound as the 5-amino regioisomer probe to map the impact of amine position on target engagement. Class-level SAR evidence indicates that regioisomeric variation in pyrazole-imidazole scaffolds produces >10-fold differences in biological activity [2], making this compound an essential comparator alongside its 3-amino regioisomer (CAS 1856080-70-0) [1].

Focused Library Synthesis with Defined Purity for Multi-Step Derivatization

This building block is suited for parallel synthesis and focused library construction where consistent purity (95%+) and scale (1G–5G) are required for reproducible amide coupling, reductive amination, or nucleophilic substitution reactions at the primary amine handle [1]. The N-methyl substitution on the pyrazole ring provides a balanced lipophilicity profile (predicted pKa 6.37) that facilitates purification and handling compared to bulkier N-alkyl analogs.

Chemical Probe Development Targeting Kinase or Enzyme Active Sites with Dual Hydrogen-Bonding Motifs

The dual imidazole-pyrazole architecture enables simultaneous engagement of two distinct hydrogen-bonding regions within enzyme active sites, a feature exploited in imidazole-pyrazole kinase inhibitor design [2]. This compound can serve as a core scaffold for developing ATP-competitive or allosteric probes where the 5-amino group provides a vector for introducing affinity tags or fluorescent reporters.

Quote Request

Request a Quote for 3-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.